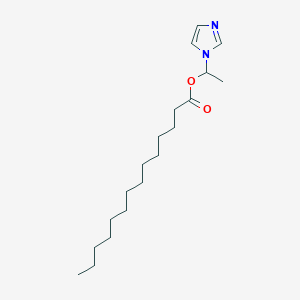
1-(1H-Imidazol-1-yl)ethyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)ethyl tetradecanoate is a compound that features an imidazole ring attached to an ethyl chain, which is further linked to a tetradecanoate (myristate) ester. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules. The tetradecanoate ester is a fatty acid ester, commonly found in natural fats and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate typically involves the esterification of 1-(1H-Imidazol-1-yl)ethanol with tetradecanoic acid. The reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to achieve high yields and selectivity under milder conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the imidazole ring.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: 1-(1H-Imidazol-1-yl)ethanol and tetradecanol.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-1-yl)ethyl tetradecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active imidazole-containing moiety.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Imidazol-1-yl)ethanol: Shares the imidazole ring but lacks the tetradecanoate ester.
1-(1H-Imidazol-1-yl)ethyl acetate: Similar structure but with a shorter acetate ester.
1-(1H-Imidazol-1-yl)ethyl hexadecanoate: Similar structure but with a longer hexadecanoate ester.
Uniqueness: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate is unique due to its specific combination of the imidazole ring and the tetradecanoate ester, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
562069-47-0 |
|---|---|
Molekularformel |
C19H34N2O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-imidazol-1-ylethyl tetradecanoate |
InChI |
InChI=1S/C19H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)23-18(2)21-16-15-20-17-21/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
LINNUSCVVYVOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(C)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


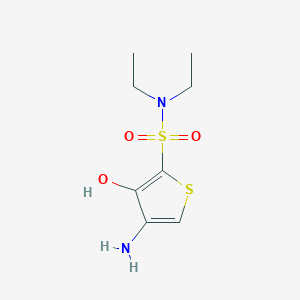
![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
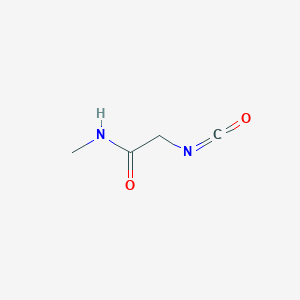
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
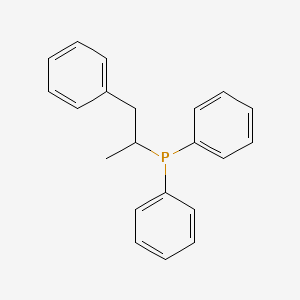
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
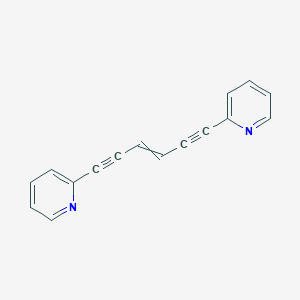
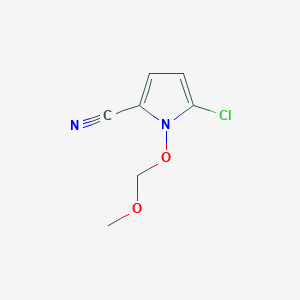
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
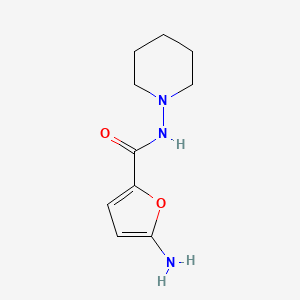
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
